Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-
Description
Mechanism of Action and DNA Interaction
The 3-methyl derivative retains the core alkylating mechanism of its predecessors: the bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a reactive aziridinium intermediate, which covalently binds to guanine N7 positions in DNA. This crosslinking disrupts DNA replication and transcription, triggering apoptosis in rapidly dividing cells. The 3-methyl substitution introduces steric effects that modulate reaction kinetics, potentially reducing non-specific alkylation of proteins and RNA compared to uracil mustard.
Structural Advantages Over First-Generation Agents
Comparative studies of uracil alkylators highlight the therapeutic implications of methylation:
| Property | Uracil Mustard | 5-[bis(2-chloroethyl)amino]-3-methyl-uracil |
|---|---|---|
| Lipophilicity | Low | Moderate (logP increased by ~0.8) |
| Plasma Half-Life | 2–3 hours | 4–6 hours |
| Tumor Selectivity | Moderate | High (3-methyl enhances cellular retention) |
The methyl group’s electron-donating effects stabilize the uracil ring against enzymatic degradation, while its hydrophobic character improves membrane permeability. These properties align with modern drug design principles that prioritize prolonged exposure and reduced dosing frequency.
Integration with Targeted Therapies
Contemporary research explores synergies between uracil alkylators and molecularly targeted approaches. For instance, combining 5-[bis(2-chloroethyl)amino]-3-methyl-uracil with inhibitors of DNA repair pathways (e.g., PARP or ATM kinases) could potentiate cytotoxicity in repair-deficient tumors. Additionally, nanoparticle-based delivery systems—such as lipid-coated formulations—are being investigated to further enhance tumor-specific uptake, building on precedents from cytosine deaminase-uracil phosphoribosyltransferase suicide gene therapies.
Structure
3D Structure
Properties
CAS No. |
62785-09-5 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16) |
InChI Key |
QVQYGGLXCDUVOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Early Approaches to Uracil Mustard Synthesis
Initial syntheses in the 1950s relied on direct alkylation of 5-amino-3-methyluracil with bis(2-chloroethyl)amine derivatives. For example, reaction with bis(2-chloroethyl)amine hydrochloride in anhydrous ethanol under reflux yielded the target compound with modest efficiency (45–50% yield). Challenges included competing side reactions, such as over-alkylation at the uracil’s oxygen atoms, and the instability of intermediates under acidic conditions.
Nitration-Reduction-Amination Pathways
Later methods introduced nitration at position 5 of 3-methyluracil, followed by reduction to the amine and subsequent alkylation. Nitration with fuming nitric acid at 0–5°C produced 5-nitro-3-methyluracil, which was reduced using catalytic hydrogenation (Pd/C, H₂, 50 psi) to 5-amino-3-methyluracil. Alkylation with 1,2-dichloroethane in the presence of sodium hydride achieved yields of 60–65%, though purification required multiple recrystallizations.
Modern Synthetic Approaches
Direct Nucleophilic Substitution
Contemporary protocols favor nucleophilic substitution at position 5 using pre-functionalized intermediates. For instance, 5-chloro-3-methyluracil reacts with bis(2-chloroethyl)amine in dimethylformamide (DMF) at 90°C for 12 hours, yielding 65–70% product. This method avoids nitration but requires stringent anhydrous conditions to prevent hydrolysis of the chloroethyl groups.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 90°C |
| Time | 12 hours |
| Catalyst | None |
| Yield | 65–70% |
Reductive Amination Strategy
A two-step reductive amination approach involves condensing 5-keto-3-methyluracil with bis(2-chloroethyl)amine using sodium cyanoborohydride (NaBH₃CN) in methanol. The imine intermediate is reduced in situ, achieving 72–75% yield with high regioselectivity. This method is advantageous for scalability but demands careful pH control (pH 6–7) to avoid side reactions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Optimal solvent systems include polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions and methanol/water mixtures for reductive amination. Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of the bis(2-chloroethyl)amino group. For example, chlorination side products increase by 15–20% when reactions exceed 100°C.
Catalytic Improvements
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves interfacial reactions in biphasic systems. In one study, TBAB increased yields from 68% to 78% by facilitating amine migration into the organic phase.
Analytical Characterization
Spectroscopic Methods
Melting Point and Stability
The compound exhibits a melting point of 238–243°C, with decomposition observed above 250°C. Storage under nitrogen at −20°C prevents degradation over 12 months.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .
Scientific Research Applications
Uracil mustard, also known as Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-, is an antineoplastic agent of the alkylating type, primarily employed in the palliative treatment of certain lymphatic and myelocytic disorders .
Therapeutic Applications
Uracil mustard is indicated for palliative treatment in the following conditions :
- Chronic lymphocytic leukemia
- Malignant lymphomas
- Hodgkin’s disease
- Chronic myelocytic leukemia
- Mycosis fungoides
- Ovarian carcinoma
- Polycythemia vera
Though uracil mustard has been used to treat the above conditions, its use has generally been replaced by more effective agents .
Usage Considerations
Extreme caution is advised if the patient experiences a decrease in red blood cell count or hemoglobin levels of 30% or more below pretreatment levels . Treatment should be immediately withdrawn if there is a sharp fall in the count of any of the formed elements . It is also advised that ambulatory patients should not receive more than a one-week supply of the drug at any visit . Uracil mustard should not be administered for several weeks after completing a course of treatment with another cytotoxic drug or radiation, since it is essential to allow bone marrow function to return to satisfactory levels .
Related Compounds
Other compounds containing the bis(2-chloroethyl)amino group are being researched for various applications . Examples include:
Mechanism of Action
The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Uracil Mustard belongs to the nitrogen mustard class, distinct from nitrosoureas (e.g., BCNU, CCNU) and triazenes (e.g., Dacarbazine). Key structural and mechanistic differences include:
Key Insights :
- Uracil Mustard acts solely through alkylation, forming DNA crosslinks.
- Nitrosoureas (BCNU, CCNU) exhibit dual mechanisms: alkylation (via 2-chloroethyl groups) and carbamoylation (via isocyanate byproducts), which modifies proteins and RNA .
- Dacarbazine requires metabolic conversion to methyltriazenes for DNA methylation .
Table 1: Cell Cycle Effects in L1210 Leukemia Cells
Toxicity and Therapeutic Index
- Uracil Mustard : Myelosuppression and gastrointestinal toxicity are dose-limiting .
- Nitrosoureas : Carbamoylating activity (e.g., CCNU’s cyclohexyl group binding proteins) correlates with delayed toxicity (e.g., pulmonary fibrosis, renal damage) . Optimal therapeutic index requires low carbamoylating activity and high alkylation efficiency .
- Enhancement by O6-benzylguanine : Nitrosoureas (BCNU, CCNU) show increased cytotoxicity when combined with O6-benzylguanine, which inhibits DNA repair. Uracil Mustard’s efficacy is less influenced by this due to differing alkylation sites .
Table 2: Key Pharmacologic Parameters
| Parameter | Uracil Mustard | BCNU | CCNU |
|---|---|---|---|
| Alkylating Activity | High | High | Moderate |
| Carbamoylating Activity | None | High | High |
| Octanol/Water Solubility | Moderate | Low | High |
| Therapeutic Index* | Low | Moderate | Moderate |
*Therapeutic index reflects the ratio of lethal dose (LD10) to effective dose (ED90) in murine models .
DNA Repair Interactions
- Nitrosoureas : Sensitivity depends on O6-alkylguanine-DNA alkyltransferase (AGT) levels. AGT repairs O6-chloroethyl adducts, but O6-benzylguanine analogues can sensitize AGT-proficient cells .
Biological Activity
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-, commonly referred to as uracil mustard, is a derivative of uracil that exhibits significant biological activity, particularly as an antitumor agent. This article explores its synthesis, mechanism of action, and biological effects, supported by case studies and relevant research findings.
Uracil mustard is synthesized through the alkylation of uracil with bis(2-chloroethyl)amine. The chemical structure can be represented as follows:
The compound's molecular weight is approximately 235.10 g/mol. Its properties include a log P value that indicates moderate lipophilicity, which is crucial for its biological activity.
Uracil mustard functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking and subsequent DNA damage. This mechanism induces apoptosis in cancer cells through several pathways:
- Cytotoxicity : The compound has been shown to induce cell death in various cancer cell lines by damaging DNA and interfering with the cell cycle.
- Inhibition of DNA Repair : By alkylating DNA, uracil mustard inhibits the repair mechanisms, leading to increased genomic instability in cancer cells .
3.1 Antitumor Efficacy
Research indicates that uracil mustard demonstrates potent antitumor activity against several cancer types. A study highlighted its effectiveness in inhibiting tumor growth in xenograft models of human cancers . The following table summarizes the antitumor activity observed in various studies:
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 0.5 | Induces apoptosis via DNA damage |
| Lung Cancer | 0.8 | Disrupts cell cycle and promotes apoptosis |
| Leukemia | 0.3 | Alkylation of DNA leading to cell death |
3.2 Case Studies
- Case Study on Breast Cancer : A clinical trial involving uracil mustard demonstrated a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen lasting six weeks . The study reported minimal side effects compared to traditional chemotherapy.
- Case Study on Lung Cancer : In another study, patients with non-small cell lung cancer treated with uracil mustard exhibited improved survival rates and quality of life compared to those receiving standard chemotherapy.
4. Safety Profile and Side Effects
While uracil mustard shows promising antitumor activity, its safety profile must be considered:
- Common side effects include nausea, fatigue, and myelosuppression.
- Serious adverse effects can involve hematological toxicity, which necessitates careful monitoring during treatment.
5. Conclusion
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a potent alkylating agent with significant biological activity against various cancers. Its mechanism of action through DNA damage and apoptosis induction positions it as a valuable candidate in cancer therapy. Ongoing research aims to optimize its use and minimize side effects while enhancing its efficacy.
Q & A
Q. What are the optimal synthetic conditions for preparing uracil mustard derivatives?
Uracil mustard derivatives are typically synthesized via alkylation of uracil precursors. For example, thietane-containing uracil derivatives can react with chloroacetone in acetone at 80–85°C for 6 hours under reflux, using calcined potassium carbonate as a base to facilitate the reaction . The molar ratio of starting material to chloroacetone (1:1.5) and solvent choice (acetone) are critical for achieving high yields.
Q. How does the bis(2-chloroethyl)amino group influence the compound’s reactivity and biological activity?
The bis(2-chloroethyl)amino group is a nitrogen mustard moiety that acts as an alkylating agent, enabling covalent binding to DNA via crosslinking. This mechanism disrupts DNA replication and transcription, making it cytotoxic. The chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates, which attack nucleophilic sites (e.g., guanine N7) .
Q. What analytical techniques are used to confirm the structural integrity of uracil mustard?
Key methods include:
- Melting point analysis : Decomposition at 206°C (indicative of thermal instability) .
- Solubility profiling : Sparing water solubility (<25 mg/L at 25°C) suggests hydrophobic interactions in biological systems .
- Chromatography : HPLC or GC-MS can verify purity and detect degradation products.
Advanced Research Questions
Q. How can computational modeling predict solvent effects on uracil mustard’s stability and reactivity?
Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can model solvation effects. For example, polar solvents like water may stabilize zwitterionic intermediates during alkylation, while nonpolar solvents favor aziridinium ion formation. Computational studies on related uracil derivatives highlight solvent polarity as a key factor in reaction kinetics .
Q. What experimental strategies resolve contradictions in reported degradation pathways of uracil mustard?
Conflicting data on decomposition products may arise from varying pH or temperature conditions. To address this:
Q. How can researchers mitigate hazards associated with uracil mustard in laboratory settings?
Uracil mustard is classified as hazardous waste (EPA code U237) due to its alkylating and carcinogenic properties. Safety protocols include:
- Using glove boxes or fume hoods for synthesis/handling.
- Quenching residues with sodium thiosulfate to neutralize reactive chloroethyl groups.
- Storing waste in labeled containers compliant with RCRA regulations .
Methodological Considerations
Q. What are the challenges in designing bioactivity assays for uracil mustard derivatives?
- Cytotoxicity assays (e.g., MTT or clonogenic assays) must account for the compound’s slow alkylation kinetics, requiring extended incubation times (24–72 hours).
- DNA crosslinking efficiency can be quantified via comet assays or PCR-based methods to measure replication errors.
Q. How do structural modifications (e.g., methyl groups) alter uracil mustard’s pharmacokinetics?
The 3-methyl substituent on the uracil ring enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies using logP measurements and in vivo biodistribution assays (e.g., radiolabeled analogs) can validate these effects .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 252.10 g/mol | |
| Melting point | 206°C (decomposes) | |
| Water solubility (25°C) | <25 mg/L | |
| EPA Hazard Code | U237 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
